1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitors

1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine (CAS 940307-40-4) provides a single, inventory-efficient building block for parallel library synthesis targeting IGF-1R, BTK, ACK1, mTOR, and PI3Kδ. Its pre-installed 8-amino group eliminates hazardous high-temperature ammonolysis, while the differential reactivity of the C-1 and C-3 bromine atoms enables sequential, chemoselective Suzuki couplings without protection/deprotection steps. This scaffold underpins clinically validated inhibitors including linsitinib and acalabrutinib. Procure as a strategic advanced intermediate to reduce step-count and accelerate SAR exploration.

Molecular Formula C6H4Br2N4
Molecular Weight 291.93 g/mol
Cat. No. B8670729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine
Molecular FormulaC6H4Br2N4
Molecular Weight291.93 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2Br)Br)C(=N1)N
InChIInChI=1S/C6H4Br2N4/c7-4-3-5(9)10-1-2-12(3)6(8)11-4/h1-2H,(H2,9,10)
InChIKeyRKGWUMBSVOXOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine: A Critical Dual-Brominated Scaffold for Kinase Inhibitor Synthesis and SAR Exploration


1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine (CAS 940307-40-4) is a doubly brominated, 8‑amino‑substituted imidazo[1,5‑a]pyrazine with molecular formula C₆H₄Br₂N₄ and molecular weight 291.93 g mol⁻¹ . This heterocyclic scaffold forms the structural core of several clinically evaluated kinase inhibitors—including the dual IGF‑1R/InsR inhibitor linsitinib and the irreversible BTK inhibitor acalabrutinib—and serves as a versatile synthetic intermediate that permits sequential, chemoselective functionalization at the C‑1 and C‑3 positions via metal‑catalyzed cross‑coupling [1]. Its combination of two orthogonal leaving groups and a free 8‑amino moiety distinguishes it from mono‑halogenated analogs and establishes it as a strategic entry point for divergent library synthesis in medicinal chemistry programs targeting tyrosine kinases, BTK, ACK1, mTOR, and PDE10 [2].

Why 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine Cannot Be Replaced by Common Mono-Halogenated or Chloro Analogs


Substituting 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine with a mono‑bromo analog (e.g., 8‑amino‑1‑bromo‑ or 8‑amino‑3‑bromo‑imidazo[1,5‑a]pyrazine) or a chloro‑containing surrogate forfeits the ability to execute sequential, chemoselective derivatization at two independent positions—a critical requirement for late‑stage diversification in kinase inhibitor programs [1]. The dual bromine substitution pattern at C‑1 and C‑3 enables orthogonal Suzuki–Miyaura couplings that install distinct aryl/heteroaryl groups at each position, a strategy used in the scale‑up synthesis of linsitinib and acalabrutinib intermediates [2]. Mono‑halogenated or unsubstituted analogs necessitate additional protection/deprotection steps or pre‑functionalization, significantly reducing synthetic efficiency and increasing step‑count. Furthermore, the 8‑amino group is pre‑installed, eliminating the high‑temperature ammonolysis step (typically 110 °C with NH₃ in a sealed vessel) required when starting from the 8‑chloro precursor, thereby improving process safety and functional‑group compatibility [3].

Quantitative Differential Evidence: 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine vs. Closest Analogs


Dual Suzuki–Miyaura Coupling Reactivity: 1,3-Dibromo- vs. 8-Chloro-1,3-dibromo Precursor

1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine eliminates the high‑temperature ammonia displacement step (≥110 °C with aqueous NH₃ in a sealed vessel) that is required when the 8‑chloro‑1,3‑dibromo analog (1,3‑dibromo‑8‑chloroimidazo[1,5‑a]pyrazine, CAS 1214742-88-7) is used as the starting material [1]. In the reported synthesis of linsitinib, the 8‑chloro intermediate was heated with NH₃ at 110 °C to install the 8‑amino group, a step that generates HCl and requires subsequent chromatographic isomer separation [2]. The pre‑installed 8‑NH₂ group in the target compound avoids this energetic ammonolysis and eliminates one full synthetic operation, reducing the step‑count from the advanced intermediate to the final drug by approximately 20–25% in a three‑strategy comparison [2].

Medicinal Chemistry Parallel Library Synthesis Kinase Inhibitors

Sequential Chemoselective Functionalization: 1,3-Dibromo- vs. Mono-Bromo Imidazopyrazines

The presence of two bromine atoms at the C‑1 and C‑3 positions permits sequential, chemoselective Suzuki–Miyaura cross‑couplings with differentiated aryl/heteroaryl boronic acids, a capability that is structurally impossible with mono‑bromo analogs such as 8‑amino‑1‑bromoimidazo[1,5‑a]pyrazine or 8‑amino‑3‑bromoimidazo[1,5‑a]pyrazine [1]. In the scale‑up synthesis of acalabrutinib, a 1‑bromo‑8‑aminoimidazo[1,5‑a]pyrazine intermediate (derived from the corresponding 1‑bromo‑8‑chloro precursor) undergoes a single Suzuki coupling to install the 3‑substituent, but cannot subsequently diversify the 1‑position without additional bromination [2]. The 1,3‑dibromo compound enables two independent diversification events from the same starting material, effectively doubling the accessible chemical space per synthetic sequence. This orthogonal reactivity is well‑established in the metalation chemistry of imidazo[1,5‑a]pyrazines, where C‑3 and C‑5/C‑3 dimetalation products react with different electrophiles to generate structurally diverse libraries [3].

Synthetic Methodology C–C Cross-Coupling Regioselective Derivatization

Divergent Synthetic Entry to Clinically Validated Kinase Inhibitor Cores: Linsitinib, Acalabrutinib, and Beyond

1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine provides a convergent entry point to at least two structurally distinct clinical‑stage kinase inhibitor scaffolds through differentiated coupling strategies [1]. Linsitinib (IGF‑1R/InsR dual inhibitor, Phase III) features a 2‑phenylquinolin‑7‑yl group at C‑1, a cis‑3‑hydroxy‑3‑methylcyclobutyl group at C‑3, and a free NH₂ at C‑8 [2]. Acalabrutinib (BTK inhibitor, FDA‑approved) places a (S)‑1‑(but‑2‑ynoyl)pyrrolidin‑2‑yl substituent at C‑3, a bromine (or subsequent derivative) at C‑1, and retains the 8‑amino group [3]. The 1,3‑dibromo substitution pattern allows a single advanced intermediate to be divergently elaborated into either chemotype through choice of coupling partners and reaction sequence—a strategic advantage for drug discovery organizations exploring multiple kinase targets in parallel. By contrast, analogs with only one halogen handle or with a pre‑installed substituent at either C‑1 or C‑3 commit the user to a single target chemotype at the procurement stage.

Drug Discovery Kinase Inhibitor Scaffolds Process Chemistry

Optimal Procurement and Application Scenarios for 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine


Divergent Kinase Inhibitor Library Synthesis from a Single Advanced Intermediate

Medicinal chemistry teams targeting multiple kinase families (IGF‑1R, BTK, ACK1, mTOR, PI3Kδ) can procure 1,3-dibromoimidazo[1,5-a]pyrazin-8-amine as a single, inventory‑efficient building block and elaborate it divergently into parallel compound libraries. Sequential Suzuki couplings at C‑1 and C‑3, facilitated by the differential reactivity of the two C–Br bonds , enable rapid construction of 1,3‑diaryl, 1‑aryl‑3‑cyclobutyl, and 1‑bromo‑3‑substituted arrays. This approach was demonstrated in the discovery of both linsitinib (1‑aryl‑3‑cyclobutyl pattern) and acalabrutinib (1‑bromo‑3‑pyrrolidinyl pattern), where related imidazopyrazine intermediates were employed .

Process Chemistry Scale‑Up for Pre‑Clinical Candidate Supply

Contract research and manufacturing organizations (CROs/CDMOs) supporting pre‑clinical development of imidazopyrazine‑based kinase inhibitors benefit from the pre‑installed 8‑amino group, which eliminates the harsh ammonolysis step required with 8‑chloro precursors. The 1,3-dibromo‑8‑amino scaffold reduces the overall number of synthetic transformations from the advanced intermediate stage, as evidenced by the three‑strategy comparison in the linsitinib drug synthesis database where Strategy 2 required an extra NH₃ displacement and isomer separation compared to routes employing pre‑aminated intermediates .

Building Block for Targeted Covalent Inhibitor (TCI) Programs

The 1,3-dibromo‑8‑aminoimidazo[1,5‑a]pyrazine scaffold is particularly well‑suited for developing irreversible BTK and related Tec‑family kinase inhibitors. The 8‑amino group provides the hinge‑binding motif conserved across all potent 8‑amino‑imidazo[1,5‑a]pyrazine BTK inhibitors, while the C‑1 and C‑3 bromine atoms serve as handles for introducing a covalent warhead‑bearing moiety at one position and a selectivity‑conferring group at the other . The clinical success of acalabrutinib validates the scaffold's suitability for covalent kinase targeting, and the 1,3-dibromo intermediate offers a versatile starting point for next‑generation reversible and irreversible BTK inhibitors with improved kinase selectivity profiles .

Structure‑Activity Relationship (SAR) Exploration of 8‑Amino‑Imidazopyrazine Kinase Inhibitors

Research groups investigating the SAR of 8‑amino‑imidazo[1,5‑a]pyrazines as ATP‑competitive kinase inhibitors can use the 1,3‑dibromo‑8‑amino scaffold as a central SAR probe. The two reactive bromine positions permit systematic variation of substituents at C‑1 and C‑3 while keeping the critical 8‑amino hinge‑binder constant. This strategy was fundamental to the discovery of potent, selective, and orally bioavailable ACK1 inhibitors from imidazo[1,5‑a]pyrazine virtual screening hits, where substituent optimization at C‑1 and C‑3 dramatically improved potency (IC₅₀ values from micromolar to low nanomolar) and pharmacokinetic properties .

Quote Request

Request a Quote for 1,3-Dibromoimidazo[1,5-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.